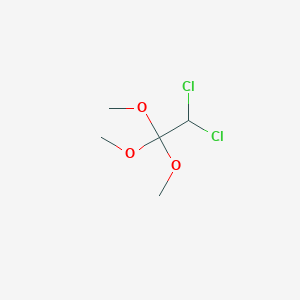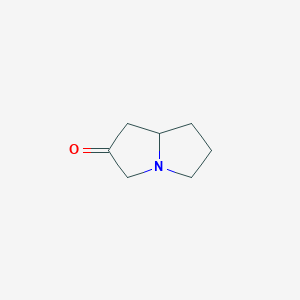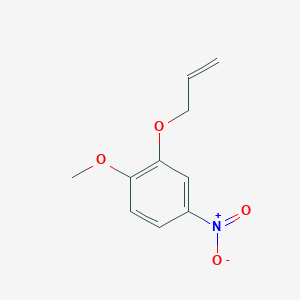![molecular formula C6H9ClN2 B3322152 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride CAS No. 1421939-67-4](/img/structure/B3322152.png)
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride
概要
説明
3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is given by the InChI code: 1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H .Chemical Reactions Analysis
The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, another derivative, is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical And Chemical Properties Analysis
The physical form of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is a light yellow solid . It should be stored at 0-8°C .科学的研究の応用
Drug Design
The 3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets and are actively used in drug design .
Antitumor Agents
A series of heterocyclic compounds containing spirofused barbiturate and 3-ABH frameworks have been studied as potential antitumor agents. The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .
Reuptake Inhibitors
1-Aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine. This group includes the analgesic bicifadine, centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD), and amitifadine (antidepressant) .
Protease Inhibitors
Protease inhibitors based on structurally related pseudopeptides show antiviral properties. Examples are boceprevir and narlaprevir, which are used in the anti-hepatitis C therapy, and nirmatrelvir, a component of Paxlovid approved by FDA in 2021 for the treatment of COVID-19 patients .
Janus Kinase Inhibitor
Among the currently studied 3-ABH derivatives, we can note a Janus kinase inhibitor, a potential immunomodulator .
Monoacylglycerol Lipase and MAP3K12 Kinase Inhibitors
3-ABH derivatives also include monoacylglycerol lipase and MAP3K12 kinase inhibitors, which can be used in the treatment of neurological and neurodegenerative diseases .
Dopamine D3 Receptor Inhibitor
Dopamine D3 receptor inhibitor GSK598809, which helps overcome alcohol and drug addictions, is another application of 3-ABH derivatives .
Treatment of Idiopathic Lung Fibrosis
BI-2545, a promising agent for the treatment of idiopathic lung fibrosis (a rare and currently uncurable disease), is also a 3-ABH derivative .
Safety and Hazards
The safety information for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Several precautionary statements are also provided, including P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
将来の方向性
The future directions for the use of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride and its derivatives could involve further exploration of their potential therapeutic applications. For instance, the mu opioid receptor antagonist CP-866,087 is one of the derivatives that can be synthesized from 3-azabicyclo[3.1.0]hexane .
作用機序
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design
Mode of Action
The exact mode of action of 3-Azabicyclo[313-abh derivatives are known to interact with their targets to exert their effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[313-abh derivatives are known to act on various biological targets, suggesting that they may influence multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Azabicyclo[31Given that 3-abh derivatives can act on various biological targets , it is likely that this compound would have multiple effects at the molecular and cellular level.
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMFELHNPKHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)



![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)





